Desisobutyl nisoldipine

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

- Stability : Stability studies indicate that it remains amorphous under accelerated stability conditions (40°C/75% RH) for at least 6 months .

- Micromeritics : Spray-dried desisobutyl nisoldipine exhibits improved flow behavior compared to crystalline nisoldipine .

Applications De Recherche Scientifique

1. Cardiovascular Disorders Treatment

Desisobutyl nisoldipine, as a dihydropyridine calcium antagonist, has been examined for its efficacy in treating various cardiovascular disorders. Notably, it has shown effectiveness in managing chronic stable angina pectoris and mild to moderate essential hypertension. Its key properties include strong peripheral and coronary vasodilation and improvement in myocardial oxygen supply relative to demand, without significantly impacting cardiac conduction or left ventricular function (Friedel & Sorkin, 1987).

2. Hemodynamic Effects in Congestive Heart Failure

Studies have indicated that this compound can positively influence hemodynamics in chronic congestive heart failure. It aids in reducing both cardiac pre- and afterload, thereby improving the overall hemodynamic situation in affected patients (Vogt & Kreuzer, 1983).

3. Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of nisoldipine, particularly in its coat core (CC) formulation, have been a subject of clinical research. This extended-release formulation optimizes the drug's time-effect profile over a 24-hour dosing interval, beneficial for conditions like stable angina and arterial hypertension (Zannad, 1995).

4. Analytical and Biomedical Applications

Nisoldipine's enantiomers have been analyzed through high-performance liquid chromatography and gas chromatography-mass spectrometry, facilitating pharmacokinetic studies and enhancing understanding of its clinical applications (Marques et al., 2001).

5. Pharmacological Impact on Atherosclerosis

Research has explored the impact of nisoldipine on the progression of coronary atherosclerosis and occurrence of clinical events, such as myocardial infarction and the need for revascularization procedures. The findings suggest that while nisoldipine may not significantly alter the angiographic progression of coronary atherosclerosis, it is associated with fewer revascularization procedures, potentially due to its antianginal properties (Dens et al., 2003).

6. Formulation and Bioavailability Studies

Studies on the formulation of nisoldipine, such as amorphous solid dispersion using hot melt extrusion, have aimed to increase its oral bioavailability and therapeutic effects, showing promising results in comparison to traditional tablet formulations (Fu et al., 2016).

Orientations Futures

- Formulation Optimization : Investigate novel drug delivery systems (e.g., nanoemulsions, solid dispersions) to enhance solubility and bioavailability .

: Chavan, R. B., Lodagekar, A., Yadav, B., & Shastri, N. R. (2020). Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale-up feasibility study. Drug Delivery and Translational Research, 10, 903–918. Link : Design, formulation, in vitro, in vivo, and pharmacokinetic studies of self-nanoemulsifying drug delivery system (SNEDDS) of nisoldipine. Nanoscale Research Letters, 9(1), 1–11. Link

Mécanisme D'action

Target of Action

Desisobutyl nisoldipine, also known as Nisoldipine (m1), primarily targets vascular smooth muscle cells . It acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation .

Mode of Action

This compound interacts with its targets by inhibiting the influx of calcium in smooth muscle cells . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . As a result, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Pharmacokinetics

It’s known that the physicochemical properties of a drug-like molecule can influence its adme properties and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of calcium-dependent smooth muscle contraction, which leads to the dilation of coronary and systemic arteries . This results in decreased systemic blood pressure and afterload . Additionally, it increases oxygen delivery to the myocardial tissue and decreases total peripheral resistance .

Action Environment

It’s known that the therapeutic effect of nisoldipine involves a decrease of the total peripheral vascular resistance and an increase in coronary blood flow

Analyse Biochimique

Biochemical Properties

Desisobutyl nisoldipine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets voltage-gated L-type calcium channels in vascular smooth muscle cells. By stabilizing these channels in their inactive conformation, this compound prevents the influx of calcium ions, which is crucial for muscle contraction. This interaction leads to the relaxation of vascular smooth muscle cells and subsequent vasodilation . Additionally, this compound may interact with other proteins involved in calcium signaling pathways, further enhancing its vasodilatory effects.

Cellular Effects

This compound exerts several effects on various types of cells and cellular processes. In vascular smooth muscle cells, it inhibits calcium-dependent muscle contraction, leading to vasodilation and reduced blood pressure . This compound also affects cell signaling pathways by modulating the activity of calcium channels, which play a crucial role in various cellular functions, including gene expression and cellular metabolism. By inhibiting calcium influx, this compound can influence the expression of genes involved in vascular tone regulation and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, this compound stabilizes them in their inactive conformation, preventing the influx of calcium ions into the cells . This inhibition of calcium entry reduces the contractile activity of vascular smooth muscle cells, leading to vasodilation. Additionally, this compound may influence other molecular pathways by modulating the activity of proteins involved in calcium signaling, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound remains stable under controlled conditions, maintaining its efficacy in inhibiting calcium influx and inducing vasodilation . Prolonged exposure to this compound may lead to degradation, reducing its effectiveness. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged vasodilation and reduced blood pressure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces blood pressure and induces vasodilation without significant adverse effects . At higher doses, this compound may cause toxic effects, including excessive vasodilation, hypotension, and potential cardiovascular complications . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major biotransformation pathway includes hydroxylation of the isobutyl ester, leading to the formation of various metabolites . These metabolic processes are crucial for the elimination and detoxification of this compound from the body. Additionally, the interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific compartments, influencing its accumulation and activity. The distribution of this compound within tissues is essential for its therapeutic effects, ensuring adequate concentrations at target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the plasma membrane, where it interacts with voltage-gated L-type calcium channels . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the membrane. The subcellular localization of this compound ensures its effective inhibition of calcium influx and subsequent vasodilation .

Propriétés

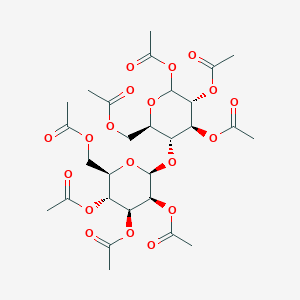

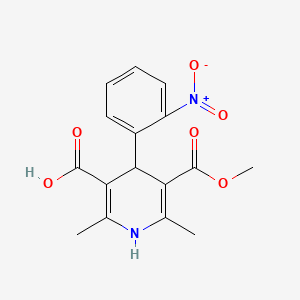

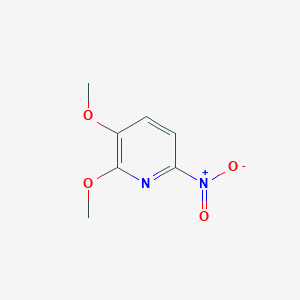

IUPAC Name |

5-methoxycarbonyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-6-4-5-7-11(10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTNUCYFOBDUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74936-71-3 | |

| Record name | Desisobutyl nisoldipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074936713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESISOBUTYL NISOLDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWX356RL16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)